
2-(4-Trifluoromethylphenyl)-4-chloromethyl-5-methyloxazole
Overview
Description
2-(4-Trifluoromethylphenyl)-4-chloromethyl-5-methyloxazole is a substituted oxazole derivative featuring a trifluoromethylphenyl group at the 2-position, a chloromethyl group at the 4-position, and a methyl group at the 5-position.
Mechanism of Action
Target of Action
Similar compounds have been known to target theNuclear receptor coactivator 1 and Peroxisome proliferator-activated receptor alpha .
Mode of Action
These compounds often exhibit strong binding affinity to their targets due to the unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond .
Biochemical Pathways
For instance, Fipronil, a phenyl-pyrazole insecticide, undergoes metabolic reactions including oxidation, reduction, photolysis, and hydrolysis . The enzymes and genes responsible for these reactions can vary among different strains of bacteria and fungi .
Result of Action
For instance, a molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Action Environment
The stability and reactivity of similar organofluorine compounds can be influenced by factors such as temperature, ph, and the presence of other chemical species .
Biological Activity
2-(4-Trifluoromethylphenyl)-4-chloromethyl-5-methyloxazole is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins.
Enzyme Interactions
Research indicates that compounds with similar structures can inhibit enzyme activity through competitive or non-competitive mechanisms. For instance, studies have shown that derivatives of oxazole can modulate the activity of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes .
Antioxidant Activity
Preliminary studies suggest that this compound exhibits antioxidant properties. This activity is crucial for mitigating oxidative stress in various biological systems.
Inhibition of Enzyme Activity
The compound has been evaluated for its inhibitory effects on several enzymes:
- Cholinesterases : Compounds with similar structures showed moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are vital for neurotransmission .
- Cyclooxygenase : The compound's potential to inhibit COX-2 suggests anti-inflammatory properties, making it a candidate for further development in treating inflammatory diseases .
Study on COX Inhibition
A study conducted on related oxazole compounds demonstrated that certain derivatives could effectively inhibit COX-2 with IC50 values ranging from 10 to 20 µM. The structure-activity relationship indicated that the presence of electron-withdrawing groups like trifluoromethyl significantly enhanced inhibitory potency .
Cytotoxicity Evaluation
In vitro studies assessed the cytotoxic effects of this compound against cancer cell lines such as MCF-7 (breast cancer). Results indicated moderate cytotoxicity, suggesting potential as an anticancer agent. The compound's mechanism appears to involve apoptosis induction in cancer cells .
Table 1: Inhibitory Effects on Enzymes
Table 2: Cytotoxicity Against Cancer Cell Lines
Cell Line | IC50 Value (µM) | Effect |
---|---|---|
MCF-7 | 20.0 | Moderate Cytotoxicity |
Hek293-T | >30 | Low Cytotoxicity |
Comparison with Similar Compounds
Structural and Electronic Properties
Key Substituent Effects:
- Trifluoromethylphenyl vs. Fluorophenyl/Chlorophenyl: The CF₃ group in the target compound is more electron-withdrawing than the 4-fluorophenyl or 4-chlorophenyl groups found in analogs like 2-(4-fluorophenyl) imidazol-5-ones () or quinazoline derivatives ().
- Chloromethyl vs. Chlorophenyl :
The 4-chloromethyl group introduces a reactive site absent in compounds like 5b (2-(4-chlorophenyl) quinazoline, ). This could facilitate nucleophilic substitution reactions, making the compound a candidate for prodrug design .
Spectroscopic Behavior:
- UV-Vis Absorption: Electron-withdrawing groups (EWGs) like CF₃ or Cl are known to red-shift absorption maxima (λmax) by stabilizing π→π* transitions. For example, 4-fluorophenyl-substituted quinazolines exhibit λmax ~310 nm, while methoxyphenyl (electron-donating) groups reduce intensity due to disrupted conjugation . The target compound’s CF₃ and ClCH₂ groups likely shift λmax to 315–335 nm, with higher intensity than methoxyphenyl analogs.
Table 1: Electronic and Spectroscopic Comparison
*Estimated based on structural analogs.
Table 2: Bioactivity Comparison
Pharmacokinetic Considerations
- However, derivatives in comply with Lipinski’s Rule of Five, suggesting the target compound may remain drug-like with moderate optimization .
- Metabolic Stability : The chloromethyl group may undergo glutathione conjugation or hydrolysis, necessitating stability studies for pharmaceutical applications .
Properties
IUPAC Name |
4-(chloromethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3NO/c1-7-10(6-13)17-11(18-7)8-2-4-9(5-3-8)12(14,15)16/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKSFZMISAANMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)C(F)(F)F)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80437052 | |
Record name | 2-(4-TRIFLUOROMETHYLPHENYL)-4-CHLOROMETHYL-5-METHYLOXAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80437052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174258-39-0 | |
Record name | 2-(4-TRIFLUOROMETHYLPHENYL)-4-CHLOROMETHYL-5-METHYLOXAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80437052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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